molecular formula C8H6N2O2S B2502897 5-Nitro-2-(2-propynylsulfanyl)pyridine CAS No. 77867-13-1

5-Nitro-2-(2-propynylsulfanyl)pyridine

Cat. No.: B2502897
CAS No.: 77867-13-1
M. Wt: 194.21
InChI Key: NKFUQQMUNDFNHX-UHFFFAOYSA-N
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Description

5-Nitro-2-(2-propynylsulfanyl)pyridine is an organic compound with the molecular formula C8H6N2O2S and a molecular weight of 194.21 g/mol . This compound is characterized by a nitro group at the 5-position and a propynylsulfanyl group at the 2-position of the pyridine ring. It is primarily used in proteomics research .

Preparation Methods

The synthesis of 5-Nitro-2-(2-propynylsulfanyl)pyridine involves several steps. One common synthetic route includes the nitration of 2-(2-propynylsulfanyl)pyridine. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the exothermic nature of the nitration process .

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar nitration processes are scaled up for industrial synthesis, with additional steps for purification and quality control to ensure the compound meets research-grade standards.

Chemical Reactions Analysis

5-Nitro-2-(2-propynylsulfanyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine using reagents like tin(II) chloride in hydrochloric acid.

    Substitution: The propynylsulfanyl group can participate in nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases like sodium hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-(2-propynylsulfanyl)-5-aminopyridine .

Scientific Research Applications

5-Nitro-2-(2-propynylsulfanyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitro-2-(2-propynylsulfanyl)pyridine is not well-documented. compounds with similar structures often exert their effects through interactions with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the propynylsulfanyl group can engage in nucleophilic or electrophilic interactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

5-Nitro-2-(2-propynylsulfanyl)pyridine can be compared with other nitro-substituted pyridines and propynylsulfanyl-substituted pyridines. Similar compounds include:

    5-Nitro-2-(methylsulfanyl)pyridine:

    2-(2-Propynylsulfanyl)pyridine: This compound lacks the nitro group, which significantly alters its chemical properties and reactivity.

The uniqueness of this compound lies in the combination of the nitro and propynylsulfanyl groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

5-nitro-2-prop-2-ynylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-2-5-13-8-4-3-7(6-9-8)10(11)12/h1,3-4,6H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFUQQMUNDFNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

7 g of 5-nitro-pyridine-2-thiol are suspended in acetone, and 5 g of potassium carbonate are added. There are then added 6 g of 3-bromopropine-1, and, after the exothermic reaction has finished, the reaction mixture is refluxed for about 30 minutes. The solution obtained is poured onto ice, and the precipitate occurring is filtered off. The crude product is purified by recrystallisation from methanol to yield 2-propargylthio-5-nitropyridine, m.p. 98°-99.5° C.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
3-bromopropine-1
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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